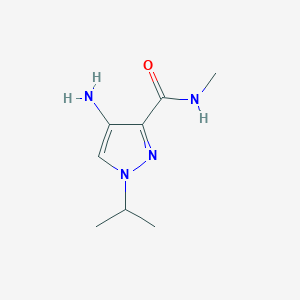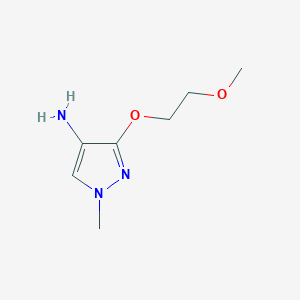![molecular formula C14H17N3O2 B10907244 Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907244.png)
Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is general, easy, and extensible for constructing the heterocyclic system. The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core can mimic purine bases like adenine and guanine, allowing it to interact with enzymes and receptors involved in cellular processes . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl and isopropyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-8(2)17-13-11(7-15-17)10(14(18)19-3)6-12(16-13)9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
PCOTWSPORPDRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)

![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10907178.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10907186.png)
![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate](/img/structure/B10907190.png)

![[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10907227.png)
![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10907237.png)
![N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10907238.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10907245.png)
![2,2,3,3-Tetrafluoropropyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10907247.png)
